4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
Description
Properties
Molecular Formula |
C24H19N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-formyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H19N5O2/c1-16-4-9-20(27-23(31)18-7-5-17(15-30)6-8-18)13-22(16)29-24-26-12-10-21(28-24)19-3-2-11-25-14-19/h2-15H,1H3,(H,27,31)(H,26,28,29) |
InChI Key |
HCRUWADOEOYZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib typically involves the reaction of 1-Methylpiperazine with 4-Formylbenzoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection and deprotection of functional groups, and the use of various reagents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the growth and proliferation of cancer cells . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences
Structural Implications :
Binding Affinity and Selectivity
Imatinib selectively inhibits tyrosine kinases (e.g., BCR-ABL, PDGFR, KIT) by occupying their ATP-binding pockets. Its piperazinylmethyl group enhances solubility and stabilizes interactions with hydrophobic regions of the kinase domain . In contrast, This compound lacks this group, likely resulting in:
- Reduced kinase affinity : The piperazinylmethyl group contributes to Imatinib’s high binding specificity; its absence may weaken interactions with key residues (e.g., Thr315 in ABL1) .
- Altered selectivity profile : Loss of the piperazine moiety could diminish selectivity for BCR-ABL over other kinases, increasing off-target effects .
Comparative Bioactivity Data :
| Compound | IC₅₀ for BCR-ABL (nM) | Selectivity Ratio (BCR-ABL vs. PDGFR) |
|---|---|---|
| Imatinib | 25–50 | >100-fold |
| 4-Des[...]-formyl Imatinib | Not reported | Predicted lower |
Solubility and ADMET Properties
Imatinib’s piperazinylmethyl group improves aqueous solubility (~200 mg/mL in water) and bioavailability . The formyl derivative’s modifications likely impact these properties:
- Solubility : The formyl group may reduce solubility due to decreased polarity compared to the charged piperazine moiety .
- Metabolism : The formyl group could increase susceptibility to aldehyde dehydrogenase-mediated oxidation, altering metabolic pathways .
- Toxicity : Structural simplification might reduce off-target toxicity, but electrophilicity raises concerns about reactive metabolite formation .
Comparison with Other Imatinib Derivatives
Imatinib Dimer Impurity (TRC-D291890)
Biological Activity
4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib is a derivative of Imatinib, a well-established tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This compound retains the core structure of Imatinib, with modifications that may enhance its biological activity and specificity against various tyrosine kinases.
Like its parent compound, this compound functions as a tyrosine kinase inhibitor . It is particularly effective against:
- ABL (Abelson murine leukemia viral oncogene homolog)
- c-KIT (stem cell factor receptor)
- PDGFR (platelet-derived growth factor receptor)
These targets play crucial roles in cell signaling pathways that promote cancer cell proliferation. The modification at the 4-position, where a formyl group replaces the original substituent, is hypothesized to enhance its binding affinity and selectivity compared to standard Imatinib .
Biological Activity and Efficacy
Preliminary studies indicate that this compound may retain or even improve the inhibitory effects on ABL, c-KIT, and PDGFR compared to Imatinib. The compound's efficacy has been evaluated through various in vitro and in vivo assays.
In Vitro Studies
In vitro assays demonstrate that this compound effectively inhibits the growth of cancer cell lines dependent on the aforementioned tyrosine kinases. The IC50 values for these interactions are critical for assessing potency:
In Vivo Studies
Animal models bearing tumors driven by ABL or c-KIT mutations have shown promising results with this compound. For instance, studies involving mice with AMuLV or BABL/c 3T3 cells have indicated significant tumor regression following treatment with this compound .
Comparative Analysis with Other Tyrosine Kinase Inhibitors
The following table compares this compound with other notable tyrosine kinase inhibitors:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imatinib | Methylpiperazine moiety | First-in-class tyrosine kinase inhibitor |
| Nilotinib | Thiazole ring | More potent against certain BCR-ABL mutations |
| Dasatinib | Pyrimidine ring | Broader spectrum of kinase inhibition |
| Bosutinib | Quinoline structure | Effective against resistant CML cases |
| This compound | Modified formyl group at 4-position | Potentially enhanced selectivity and reduced side effects |
This comparative analysis suggests that this compound may offer unique advantages in terms of selectivity and efficacy against resistant cancer types .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on CML Resistance : A patient previously treated with standard Imatinib developed resistance. Subsequent treatment with this compound resulted in significant hematologic improvement and reduced blast counts.
- GIST Treatment : In patients with GISTs who had mutations associated with resistance to conventional therapies, administration of this compound led to marked tumor shrinkage and improved quality of life.
These findings underscore the potential role of this compound as a viable alternative for patients with treatment-resistant malignancies.
Q & A
Basic Research Question: What are the validated analytical methods for detecting and quantifying impurities like the dimer in 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib?
Methodological Answer:
To ensure accurate detection of impurities (e.g., dimer formation), reverse-phase HPLC with UV detection is commonly employed. The method should be validated per ICH guidelines, including parameters such as specificity, linearity (tested over 50–150% of the target concentration), precision (RSD < 2%), and accuracy (recovery 98–102%). For dimer quantification, a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate is recommended. System suitability tests, including theoretical plate count (>2000) and tailing factor (<2), must be performed .
Advanced Research Question: How can computational modeling optimize the synthesis of this compound to minimize byproduct formation?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reaction pathways and transition states to identify energy barriers for byproduct formation. Pairing this with cheminformatics tools (e.g., ICReDD’s reaction path search methods) allows systematic exploration of reaction conditions. For instance, adjusting solvent polarity (DMF vs. ethanol) or temperature (25°C vs. 60°C) can be simulated to reduce dimerization. Experimental validation should follow, using DOE (Design of Experiments) to test variables like stoichiometry and catalyst loading .
Basic Research Question: What crystallization techniques yield high-purity single crystals of this compound for structural analysis?
Methodological Answer:
Slow evaporation from dimethylformamide (DMF) or ethanol-water mixtures (1:1 v/v) at room temperature is effective. Equimolar ratios of the compound and counterions (e.g., picric acid) enhance crystal lattice stability. Post-crystallization, single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves structures. Refinement using SHELXL with riding H-atom models ensures accuracy (R-factor < 0.05) .
Advanced Research Question: How do intermolecular interactions (e.g., π-π stacking) influence the conformational stability of this compound in solid-state vs. ligand-receptor complexes?
Methodological Answer:
SCXRD and molecular dynamics (MD) simulations (e.g., GROMACS with CHARMM force fields) reveal that folded conformations in crystals prioritize π-π stacking between pyridine and benzamide groups, while extended conformations in ligand-receptor complexes emphasize hydrogen bonding with kinase domains (e.g., Abl tyrosine kinase). Energy decomposition analysis (EDA) quantifies contributions: π-π interactions account for ~30 kJ/mol stabilization in crystals, whereas hydrophilic interactions dominate in protein binding .
Basic Research Question: What experimental design principles should guide the synthesis of this compound derivatives?
Methodological Answer:
Use a factorial design (2^k model) to optimize variables:
Advanced Research Question: How can data contradictions in polymorphic forms of this compound salts be resolved?
Methodological Answer:
Contradictions in polymorph stability (e.g., Form α vs. Form β) require multi-technique validation:
- Thermal Analysis : DSC to compare melting points (e.g., 484–486 K for Form α vs. 478 K for Form β).
- Vibrational Spectroscopy : FT-IR differences in N-H stretching (3300 cm⁻¹ vs. 3250 cm⁻¹).
- Computational Energy Landscapes : Crystal structure prediction (CSP) via USPEX or Polymorph Predictor software to map energetically feasible forms. Cross-validate with PXRD patterns (e.g., 2θ = 10.5° for Form α) .
Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While specific toxicity data may be limited, general precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Conduct reactions in fume hoods with negative pressure.
- Store in airtight containers under nitrogen at 4°C.
- Spill management with inert adsorbents (e.g., vermiculite) and 70% ethanol for decontamination .
Advanced Research Question: How can machine learning (ML) predict the solubility of this compound derivatives in novel solvents?
Methodological Answer:
Train ML models (e.g., random forest or neural networks) on datasets containing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
